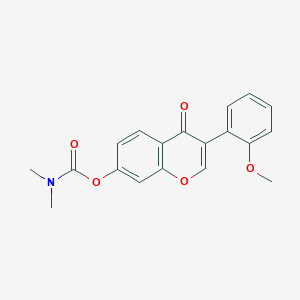
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Methoxyphenyl)propionic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
A novel mono-isoxazole was synthesized from ®-Carvone and O -methoxy-benzaldoxime, via a [3+2] cycloaddition reaction . The newly obtained mono-isoxazole has been fully characterized by HRMS and NMR spectroscopy .Molecular Structure Analysis
The molecular formula of “3-(2-Methoxyphenyl)propionic acid” is C10H12O3 . The InChI Key is XSZSNLOPIWWFHS-UHFFFAOYSA-N .Chemical Reactions Analysis
The “3-(2-methoxyphenyl)-isoxazole-carvone (MIC)” was studied for its anti-corrosion effect on carbon steel in 1 M HCl at 298 K . The study was carried out using weight loss, electrochemical tests and surface analysis .Physical And Chemical Properties Analysis
The appearance of “3-(2-Methoxyphenyl)propionic acid” is white to cream . It comes in the form of crystals or powder or crystalline powder . The melting point is between 83.5-89.5°C .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate derivatives involves multiple strategies, including microwave-assisted synthesis, reactions with amines, and multicomponent condensations. For example, microwave-assisted synthesis has been utilized to rapidly generate coumarin-pyrazole hybrids with potential antibacterial and anti-inflammatory properties (Chavan & Hosamani, 2018). Additionally, the interaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines has led to the formation of novel cyclic phosphonic analogues, demonstrating the compound's versatility in synthetic chemistry (Budzisz & Pastuszko, 1999).
Biological Activities
Compounds based on this compound exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. For instance, certain derivatives have shown promising antibacterial effects against Staphylococcus aureus and anti-inflammatory activities in in vitro assays (Chavan & Hosamani, 2018). Additionally, ruthenium flavanol complexes derived from chromenones have demonstrated significant cytotoxic potential against breast cancer cell lines, highlighting the compound's application in cancer research (Singh et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-20(2)19(22)25-12-8-9-14-17(10-12)24-11-15(18(14)21)13-6-4-5-7-16(13)23-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXWPLAQZYCPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

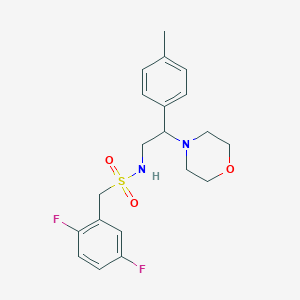
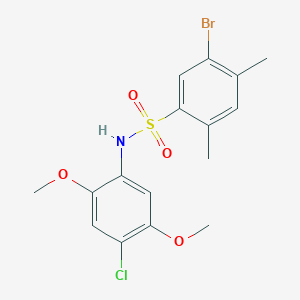
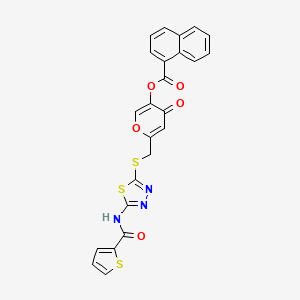
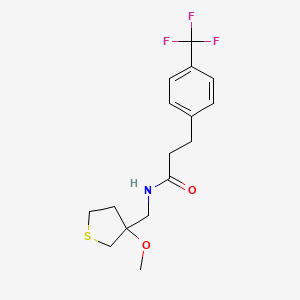
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2776587.png)
![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2776589.png)
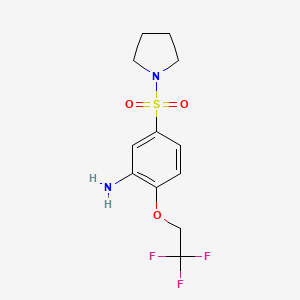
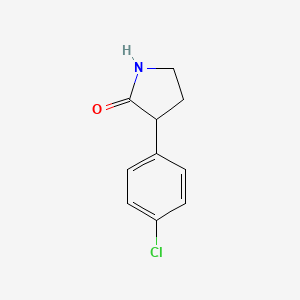
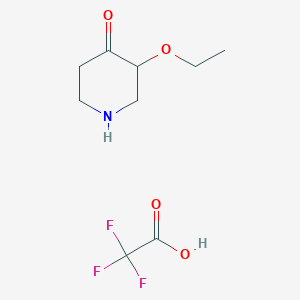
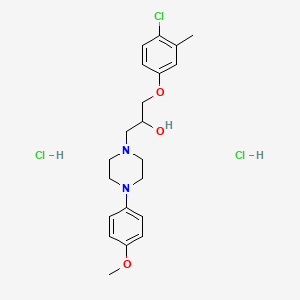
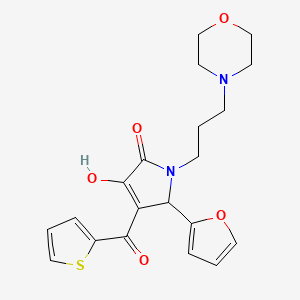
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2776599.png)
